1'-Acetyl-2,4'-bipiperidine hydrochloride
Overview
Description
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol.
Future Directions
Piperidine derivatives, including 1’-Acetyl-2,4’-bipiperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Mode of Action
For instance, nitrogen in the piperidine ring can act as a nucleophile, forming oximes in an essentially irreversible process as the adduct dehydrates .
Preparation Methods
The synthesis of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetyl group to the piperidine ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for enhanced stability and solubility.
Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .
Chemical Reactions Analysis
1’-Acetyl-2,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperidine compounds.
Scientific Research Applications
1’-Acetyl-2,4’-bipiperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1’-Acetyl-2,4’-bipiperidine hydrochloride can be compared with other piperidine derivatives, such as:
2,4’-Bipiperidine: Lacks the acetyl group, resulting in different chemical and biological properties.
1’-Acetyl-2,6’-bipiperidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of 1’-Acetyl-2,4’-bipiperidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHKHKDZCPEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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